4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide
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Overview
Description
4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide typically involves multiple steps. One common method starts with the bromination of a benzamide precursor. The bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions . The resulting brominated benzamide is then reacted with 4-ethylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids .
Scientific Research Applications
4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural features that can interact with biological targets.
Biological Studies: The compound can be used to study the effects of brominated benzamides on cellular processes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can enhance the binding affinity to these targets, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide is unique due to the presence of the 4-ethylpiperazine-1-carbonyl group, which can significantly influence its chemical and biological properties. This structural feature distinguishes it from other brominated benzamides and can lead to different reactivity and applications .
Properties
Molecular Formula |
C20H22BrN3O2 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H22BrN3O2/c1-2-23-11-13-24(14-12-23)20(26)17-5-3-4-6-18(17)22-19(25)15-7-9-16(21)10-8-15/h3-10H,2,11-14H2,1H3,(H,22,25) |
InChI Key |
KVTBLJNLEIXSSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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